Miroestrol

Descripción general

Descripción

Miroestrol is a phytoestrogen, a plant-derived compound that mimics the biological activity of the hormone estrogen. It was first isolated from the Thai herb Pueraria mirifica in 1960 and is believed to be responsible for the rejuvenating properties attributed to the plant . This compound possesses potent estrogenic activity due to its structural similarity with estradiol, making it a significant compound in traditional Thai medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Miroestrol can be synthesized through various chemical routes, often involving the transformation of isoflavonoids. One common method starts with the isoflavonoid daidzein, which undergoes several steps including hydroxylation and cyclization to form this compound . The reaction conditions typically involve the use of catalysts and specific pH levels to facilitate these transformations.

Industrial Production Methods: Industrial production of this compound primarily involves extraction from the tuberous roots of Pueraria mirifica. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Miroestrol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form deoxythis compound, another potent phytoestrogen.

Reduction: Reduction reactions can convert this compound back to its precursor compounds.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions typically involve acidic or basic catalysts to facilitate the reaction.

Major Products:

Deoxythis compound: Formed through oxidation.

Hydroxylated derivatives: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

Miroestrol has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of phytoestrogens.

Biology: Investigated for its effects on gene expression and cellular pathways related to estrogen activity.

Medicine: Explored for its potential in hormone replacement therapy, particularly for menopausal symptoms.

Mecanismo De Acción

Miroestrol exerts its effects by binding to estrogen receptors in the body, mimicking the action of natural estrogen. This binding activates various molecular pathways involved in gene expression, leading to estrogenic effects such as the regulation of reproductive organs and prevention of bone loss . The compound also exhibits antioxidant properties, enhancing the antioxidation system in the liver and uterus .

Comparación Con Compuestos Similares

Miroestrol is often compared with other phytoestrogens such as:

Deoxythis compound: A closely related compound with similar estrogenic activity.

Coumestrol: Another potent phytoestrogen with comparable activity.

Genistein and Daidzein: Isoflavones with weaker estrogenic activity compared to this compound.

Uniqueness: this compound’s uniqueness lies in its high estrogenic activity, which is significantly stronger than that of genistein and daidzein. This makes it a valuable compound for research and therapeutic applications .

Actividad Biológica

Miroestrol is a phytoestrogen primarily derived from the plant Pueraria mirifica, known for its estrogen-like effects. This compound has garnered attention for its potential therapeutic applications, particularly in hormone replacement therapy and managing menopausal symptoms. The following sections detail the biological activity of this compound, supported by case studies, pharmacokinetic data, and research findings.

This compound, along with its closely related compound deoxythis compound, exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ). The interaction of these compounds with estrogen receptors mimics the biological effects of natural estrogens, which can influence various physiological processes such as reproductive health, bone density, and cardiovascular health.

Table 1: Comparison of this compound and Deoxythis compound Binding Affinity

Pharmacokinetics

A pilot pharmacokinetic study evaluated the absorption and elimination profile of this compound in rabbits. The study found that after oral administration, this compound reached a maximum concentration of 69.62 ng/ml within one hour. The area under the curve (AUC) for this compound was 854.92 ng·h/ml, indicating significant systemic exposure following administration.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 69.62 ng/ml |

| Time to Cmax (Tmax) | 1 hour |

| Area Under Curve (AUC) | 854.92 ng·h/ml |

Antioxidant Activity

Research has demonstrated that this compound can enhance antioxidant enzyme activity in ovariectomized mice, a model for menopause. In this study, treatment with this compound significantly increased levels of glutathione (GSH) and the activities of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests that this compound may help mitigate oxidative stress associated with menopause.

Case Study: Effects on Menopausal Symptoms

A double-blind placebo-controlled study involving 25 women assessed the efficacy of a supplement containing this compound over 12 weeks. Results indicated significant improvements in menopausal symptoms, including night sweats and mood stability, compared to the placebo group.

Table 3: Summary of Menopausal Symptom Improvements

| Symptom | Improvement (%) | Statistical Significance |

|---|---|---|

| Night Sweats | 40 | p < 0.05 |

| Mood Instability | 35 | p < 0.05 |

Safety and Toxicology

This compound has been generally regarded as safe when consumed in dietary amounts; however, comprehensive toxicological assessments are necessary to fully understand any potential adverse effects or interactions with other medications. Current studies suggest that while it mimics estrogenic activity, it does not exhibit significant toxicity at therapeutic doses.

Propiedades

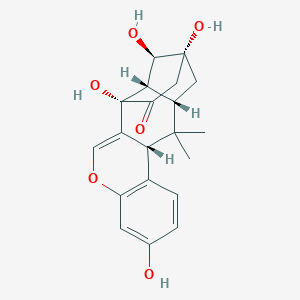

IUPAC Name |

(1S,3R,13S,16R,17R,18S)-7,13,16,17-tetrahydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-18(2)11-6-19(24)7-14(22)20(25,16(11)17(19)23)12-8-26-13-5-9(21)3-4-10(13)15(12)18/h3-5,8,11,15-17,21,23-25H,6-7H2,1-2H3/t11-,15+,16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKLDOLOCIQYFS-PRTISISMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3(CC(=O)C(C2C3O)(C4=COC5=C(C41)C=CC(=C5)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@]3(CC(=O)[C@]([C@@H]2[C@H]3O)(C4=COC5=C([C@H]41)C=CC(=C5)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2618-41-9 | |

| Record name | Miroestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2618-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002618419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.